molecular formula C19H15NaO4 B1684150 ワルファリンナトリウム CAS No. 129-06-6

ワルファリンナトリウム

カタログ番号 B1684150
CAS番号: 129-06-6
分子量: 330.3 g/mol
InChIキー: KYITYFHKDODNCQ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Warfarin Sodium is an anticoagulant medication used to treat and prevent blood clots . It is commonly referred to as a “blood thinner,” but the more accurate term is “anticoagulant” as it helps to keep blood flowing smoothly in the body by decreasing the amount of certain substances (clotting proteins) in the blood .


Synthesis Analysis

Racemic warfarin is synthesized through the base or acid-catalyzed Michael condensation reaction of 4-hydroxycoumarin with benzalacetone . The yield for this synthesis when carried out in water is typically 40% . There has been increasing interest in the pharmaceutical industry to replace existing racemic drugs with their pure enantiomeric form due to the fact that one enantiomer often has a pharmacological profile superior to the racemate .


Molecular Structure Analysis

The molecular formula of Warfarin is C19H16O4 . It consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways . S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response .


Physical And Chemical Properties Analysis

Warfarin is a colorless solid, odorless, and tasteless . It exists in two forms: the clathrate form and the amorphous form . In commercially available warfarin sodium oral suspension, the active pharmaceutical ingredient (API) is added in the amorphous state .

科学的研究の応用

抗凝固療法

ワルファリンナトリウム: は、経口抗凝固剤として広く使用されており、血栓塞栓症の予防と治療に用いられます。特に、静脈血栓症、肺塞栓症の管理、および人工心臓弁を持つ患者における血栓塞栓症の予防に効果的です。 心筋梗塞再発による死亡リスクの軽減、心筋梗塞後の脳卒中および全身性塞栓症の予防における役割は、十分に文書化されています .

薬物動態研究

ワルファリンナトリウムの経口製剤における安定性の研究は、その薬物動態を理解するために重要です。ラマン分光法や赤外分光法、X線回折、示差走査熱量測定などの手法を用いた研究は、薬物の安定性、溶解性、バイオアベイラビリティに関する洞察を提供します。 これは、医療処置におけるワルファリンの使用における有効性と安全性を確保するために不可欠です .

多形性と製剤

ワルファリンナトリウムは多形性を示し、つまり異なる分子配列を持つ複数の形態で結晶化することができます。この特性は、安定性や溶解性など、薬物の物理化学的特性に大きく影響を与えます。 この分野の研究は、ワルファリンの有効かつ安全な製剤の開発に不可欠です .

ジェネリック置換の安全性

ワルファリンナトリウム錠剤のジェネリック置換の安全性は、大きな懸念事項です。研究では、製造プロセス中の一般的な賦形剤との相互作用が、溶解プロファイルに影響を与え、結果としてジェネリックワルファリンナトリウム錠剤の安全性に影響を与える可能性について評価しています。 このような研究は、規制当局や医療従事者がジェネリック代替を検討する場合に重要です .

環境分析

ワルファリンナトリウムの環境への影響も、研究の対象となっています。環境廃水サンプル中のワルファリンナトリウムを推定するための環境に優しい方法を開発することは、そのレベルを監視し、環境における運命を理解するために重要です。 この研究は、ワルファリンの廃棄と汚染に関連する生態学的リスクを評価するのに役立ちます .

個別化医療

ワルファリンの用量は、その狭い治療範囲のために慎重に管理する必要があります。遺伝子研究により、ワルファリンを代謝する酵素の変異が、個人の薬物に対する反応に影響を与える可能性があることが示されています。 この分野の研究は、ワルファリンの用量を個々の遺伝子プロファイルに合わせることを目指しており、治療の安全性と有効性を高めています .

作用機序

Target of Action

Warfarin sodium primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) in the liver . VKORC1 is a key enzyme that plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors .

Mode of Action

Warfarin sodium acts as an antagonist to vitamin K . It inhibits the function of VKORC1, preventing the reduction of vitamin K to its active form . This inhibition disrupts the synthesis of biologically active forms of various clotting factors that are vitamin K-dependent .

Biochemical Pathways

The primary biochemical pathway affected by warfarin sodium is the coagulation cascade . By inhibiting VKORC1, warfarin sodium prevents the gamma-carboxylation of vitamin K-dependent coagulation factors, including Factors II, VII, IX, and X . Without gamma carboxylation, these factors cannot bind calcium and phospholipid membranes, which are necessary for their hemostatic function .

Pharmacokinetics

Warfarin sodium exhibits nearly 100% oral bioavailability . It is extensively bound to plasma proteins, and is metabolized in the liver by several cytochrome P450 enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 . The elimination half-life of warfarin is about 35 hours , and it is excreted mainly in urine .

Result of Action

The primary molecular effect of warfarin sodium is the inhibition of coagulation . By preventing the activation of certain clotting factors, warfarin sodium reduces the blood’s ability to form clots. This makes it an effective treatment for conditions that are characterized by an increased risk of blood clot formation, such as venous thromboembolism and atrial fibrillation .

Action Environment

The efficacy and stability of warfarin sodium can be influenced by various environmental factors. For instance, dietary changes, particularly those involving vitamin K intake, can affect the body’s response to warfarin . Additionally, many other medications can interact with warfarin, either increasing or decreasing its effectiveness . Genetic factors, such as polymorphisms in the genes encoding for VKORC1 and CYP2C9, can also significantly influence the response to warfarin .

Safety and Hazards

Warfarin Sodium can cause serious side effects, such as heavy bleeding . It’s important to have regular health checkups if you take the medicine . Many other medications and dietary factors can interact with warfarin, either increasing or decreasing its effectiveness .

将来の方向性

The use of genetic dosing for warfarin initiation can lead to better outcomes. Whether these better outcomes are clinically or economically beneficial remains controversial . Warfarin remains the drug of choice for the prevention of thrombosis in a number of indications and therefore a focus on the best dosing methods is still needed .

特性

IUPAC Name

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITYFHKDODNCQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035010
Record name Sodium warfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998)
Record name WARFARIN SODIUM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS RN

129-06-6, 5543-79-3
Record name WARFARIN SODIUM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5241
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Warfarin sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Oxo-1-phenylbutyl)-4-sodiooxy-2H-1-benzopyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium warfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Warfarin sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WARFARIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6153CWM0CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Warfarin sodium is prepared by refluxing the pure warfarin acid with an excess of sodium carbonate in a polar solvent such as acetone or butanone, which may be either anhydrous or contain from about 1% to about 10% water. The unreacted sodium carbonate is preferably removed by filtration. The product is isolated by evaporating the solvent to dryness or by precipitating the salt by addition of a nonpolar solvent such as hexane, cyclohexane, heptane and the like, and filtering and drying the precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Warfarin sodium
Reactant of Route 2
Reactant of Route 2
Warfarin sodium
Reactant of Route 3
Warfarin sodium
Reactant of Route 4
Reactant of Route 4
Warfarin sodium
Reactant of Route 5
Warfarin sodium
Reactant of Route 6
Warfarin sodium

Q & A

A: Warfarin Sodium inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] It does so by interfering with the action of vitamin K epoxide reductase, an enzyme essential for regenerating the active form of vitamin K. [, ] Without sufficient active vitamin K, the production of these clotting factors is impaired, leading to a decrease in blood clotting.

A: Inhibiting these factors (II, VII, IX, and X) disrupts the coagulation cascade, ultimately preventing the formation of fibrin, a key protein involved in clot formation. [, ] This leads to a prolonged prothrombin time (PT) and International Normalized Ratio (INR), laboratory measures of blood clotting ability. [, , ]

A: The molecular formula of Warfarin Sodium is C19H15NaO4, and its molecular weight is 330.3 g/mol. [, ]

ANone: Several spectroscopic techniques can be employed:

  • Raman Spectroscopy: This technique is particularly useful for distinguishing between the amorphous and crystalline forms of Warfarin Sodium. Characteristic vibration peaks are observed at 1573 cm-1 and 1612 cm-1 for the API, while excipient peaks can be seen at 1463 cm-1. []
  • IR Spectroscopy (IR-ATR): While less sensitive than Raman spectroscopy for Warfarin Sodium due to its low concentration in formulations, IR spectroscopy can still provide valuable information about its chemical structure. []
  • UV Spectroscopy: This technique can be used to detect both protonated and unprotonated Warfarin ions in solution, offering insights into the drug's dissolution and stability in different media. []

A: Warfarin sodium in flavored preservative-free formulations prepared from powder and stored in amber glass bottles, are stable for at least 30 days at room temperature and 45 days under refrigeration. [] The stability is less when prepared from tablets, with stability up to 21 days at 25°C and 30 days at 4°C. []

ANone: This section is not applicable as the provided research papers do not describe Warfarin Sodium as possessing catalytic properties or being used in catalytic applications.

ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling techniques for Warfarin Sodium.

ANone: This section is not applicable as the provided research papers do not delve into specific SAR studies on Warfarin Sodium.

ANone: Several factors influence Warfarin Sodium's stability, including:

  • pH: The pH of the solution significantly impacts Warfarin Sodium's stability. At lower pH levels, the sodium salt dissociates, and the Warfarin ion becomes protonated, leading to the crystallization of the less soluble unsalted form. []
  • Temperature: Temperature variations can affect the rate of degradation and potentially impact the drug's solubility. [, ]
  • Light Exposure: Warfarin sodium is known to be light sensitive and can undergo degradation upon exposure. [, ]

ANone: To enhance Warfarin Sodium's stability, these strategies are commonly used:

  • Buffer Systems: Incorporating appropriate buffer systems helps maintain a stable pH, preventing significant fluctuations that could lead to degradation. [, ]
  • Suitable Packaging: Using amber glass bottles helps protect the formulation from light, reducing photodegradation. []
  • Temperature Control: Storing Warfarin Sodium formulations at recommended temperatures, often under refrigeration, can slow down degradation processes. []

ANone: This section is not applicable as the provided research papers primarily focus on the pharmacological and physicochemical aspects of Warfarin Sodium rather than SHE regulations.

A: Warfarin Sodium is readily absorbed after oral administration, achieving peak plasma concentrations within 1-4 hours. [, , , ] It is highly protein-bound (approximately 97%) primarily to albumin in the plasma. [, ] This binding significantly influences its distribution and elimination.

A: Warfarin Sodium undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, , ] Genetic variations in CYP2C9 can significantly influence an individual's response to Warfarin Sodium therapy. [, , ] The drug is primarily excreted in the urine as metabolites, with a small portion eliminated in the bile. [, ]

A: Many drugs can interact with Warfarin Sodium, altering its metabolism and clearance, potentially leading to significant fluctuations in INR levels. [, , , ] Close monitoring of INR is crucial when adding or discontinuing medications in patients stabilized on Warfarin Sodium.

A: Rat models have been commonly employed to investigate the pharmacokinetics and pharmacodynamics of Warfarin Sodium. [, , , , ] Researchers have used these models to explore the impact of various factors on drug absorption, distribution, metabolism, and excretion, including the influence of biliary drainage and co-administration with other drugs like Ferulic acid and gliclazide. [, ]

A: Yes, clinical trials have compared Warfarin Sodium to other anticoagulants, including low-dose heparin. [, ] These studies have provided valuable insights into the relative efficacy and safety profiles of these medications for preventing and treating venous thromboembolism.

ANone: This section is not explicitly addressed in the provided research papers.

ANone: This section is not included as per the request to exclude information about drug side effects, interactions, or contraindications.

ANone: This section is not applicable as the research papers primarily focus on conventional oral and intravenous administration routes for Warfarin Sodium and do not delve into targeted drug delivery strategies.

A: Polymorphisms in the CYP2C9 and VKORC1 genes significantly influence Warfarin Sodium's metabolism and therefore its dosage requirements. [, , ] Genetic testing for these polymorphisms can help personalize Warfarin Sodium dosing and potentially improve patient outcomes.

ANone: Several methods are employed, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying Warfarin Sodium in various matrices, including tablets and plasma. [, , , , , ]
  • Spectrophotometry: This method, particularly UV spectrophotometry, is useful for determining Warfarin Sodium concentrations in solution, although it may be less specific than HPLC. [, , ]
  • Raman Spectroscopy: While primarily used for qualitative analysis and distinguishing between different forms of Warfarin Sodium, Raman spectroscopy can be used for quantitative analysis when combined with appropriate calibration methods. [, ]

A: Warfarin sodium exhibits dissolution rate-limited absorption, meaning its dissolution rate directly impacts the rate and extent of its absorption. [, , ] Factors influencing dissolution, such as the drug's solid form, particle size, and formulation excipients, can significantly affect its bioavailability.

ANone: Quality control measures for Warfarin Sodium tablets typically involve evaluating parameters such as:

  • Weight Variation: Ensuring uniform tablet weight is crucial for dose consistency. [, ]
  • Friability: Assessing the tablets' resistance to chipping and breakage during handling and transportation. []
  • Hardness: Measuring the tablets' mechanical strength, which can impact disintegration and dissolution. [, ]
  • Content Uniformity: Determining the uniformity of the active ingredient within a batch of tablets. [, , ]
  • Dissolution Rate: Evaluating the rate at which the drug dissolves from the tablet, as it directly influences bioavailability. [, , ]

ANone: This specific aspect is not discussed in the provided research papers.

A: Warfarin Sodium, primarily metabolized by CYP2C9, can be influenced by co-administration with drugs that either induce or inhibit this enzyme. [, , , ] Enzyme induction can lead to decreased Warfarin Sodium levels and reduced efficacy, while enzyme inhibition can result in increased drug levels and an elevated risk of bleeding.

ANone: This aspect is not addressed in the provided research papers.

ANone: Several alternative anticoagulants are available, including:

  • Heparins: Both unfractionated heparin and low molecular weight heparins (LMWHs) are effective anticoagulants. [, , ] LMWHs offer advantages like once-daily dosing and less frequent monitoring requirements compared to unfractionated heparin.

ANone: This topic is not covered in the research papers provided.

ANone: The research papers highlight the importance of:

  • Analytical Equipment: Access to instruments like HPLC, spectrophotometers, and Raman spectrometers is crucial for characterizing, quantifying, and studying Warfarin Sodium. [, , , , , , , ]
  • Animal Models: Rat models are frequently used to investigate Warfarin Sodium's pharmacokinetics, pharmacodynamics, and potential drug interactions. [, , , , ]

A: While the excerpts don't provide a detailed historical account, they refer to the early development and clinical use of Warfarin Sodium. [, ] These papers highlight the evolution of understanding regarding its mechanism of action, pharmacokinetics, and clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。